![molecular formula C10H9BrO2S2 B1416444 Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate CAS No. 1118786-99-4](/img/structure/B1416444.png)

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

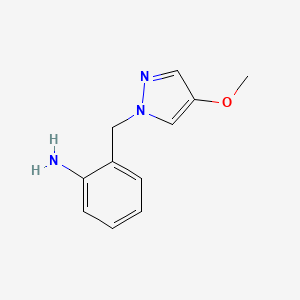

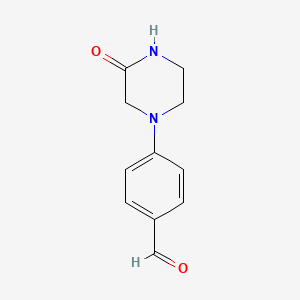

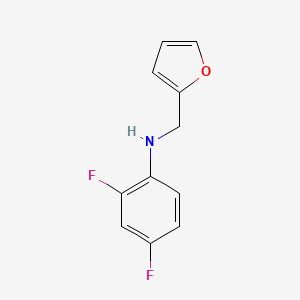

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S2 and a molecular weight of 305.22 . This molecule has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been synthesized from thieno[3,2-b]thiophene, applying Cu-catalyzed Ullmann coupling reaction . It’s also been reported that the compound can be prepared via regioselective (C-5) halogenation followed by cross-coupling with 4-alkoxyphenyltrifluoroborate salts .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3 . This indicates the presence of a bromomethyl group attached to the thieno[3,2-b]thiophene ring, and a carboxylate group attached to the ethyl group.Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the synthesis of novel bis(triazolothiadiazines), bis(quinoxalines), bis(thiadiazoles), and bis(oxadiazole) which are linked to the thieno[2,3-b]thiophene core via phenoxymethyl group .Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 411.8°C at 760 mmHg, a density of approximately 1.6 g/cm3, and a refractive index of n20D 1.67 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene and its substituted derivatives, such as Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate, are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-inflammatory and Anti-psychotic Drugs

These compounds have been proven to be effective drugs in the present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic .

Anti-arrhythmic and Anti-anxiety Medications

Thiophene-based compounds have also shown potential as anti-arrhythmic and anti-anxiety medications .

Antifungal and Antioxidant Applications

In addition to the above, these compounds have also shown potential as antifungal and antioxidant agents .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them highly relevant in the field of electronics.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . This is a rapidly growing field with a wide range of applications.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in a variety of industrial applications.

Organic Electronic Devices

Some thiophene compounds possess limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .

Direcciones Futuras

While specific future directions for this compound are not mentioned in the search results, thiophene-based compounds have attracted great interest in industry as well as academia due to their wide range of applications . They are likely to continue being a topic of interest for the development of new materials and therapeutic agents.

Propiedades

IUPAC Name |

ethyl 6-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGDLGTWFIZCDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CS2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)

![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)

amine](/img/structure/B1416371.png)

![3-[(4-Methoxyphenyl)methoxy]propan-1-amine](/img/structure/B1416372.png)

![4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1416374.png)